2,5-Dioxaspiro[3.5]nonan-8-ol

Conformational restriction Ligand pre-organization Fragment-based drug design

2,5-Dioxaspiro[3.5]nonan-8-ol (CAS 2103270-78-4, PubChem CID is a spirocyclic building block that fuses an oxetane ring to a tetrahydropyran ring via a shared quaternary carbon, presenting a secondary alcohol at the 8-position. Its molecular formula is C7H12O3 (MW 144.17 g/mol) with a computed XLogP3-AA of -0.5, zero rotatable bonds, and a topological polar surface area of 38.7 Ų.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Cat. No. B11922552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxaspiro[3.5]nonan-8-ol
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1COC2(CC1O)COC2
InChIInChI=1S/C7H12O3/c8-6-1-2-10-7(3-6)4-9-5-7/h6,8H,1-5H2
InChIKeyRVUFMMUGTVVUQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dioxaspiro[3.5]nonan-8-ol: Spirocyclic Oxetane Alcohol Building Block for Fragment-Based Drug Discovery


2,5-Dioxaspiro[3.5]nonan-8-ol (CAS 2103270-78-4, PubChem CID 156595632) is a spirocyclic building block that fuses an oxetane ring to a tetrahydropyran ring via a shared quaternary carbon, presenting a secondary alcohol at the 8-position. Its molecular formula is C7H12O3 (MW 144.17 g/mol) with a computed XLogP3-AA of -0.5, zero rotatable bonds, and a topological polar surface area of 38.7 Ų [1]. The fully sp³-hybridized, conformationally restricted scaffold places it within the class of three-dimensional fragments prized in modern medicinal chemistry for exploring underpopulated regions of chemical space . Commercial sourcing is available at 98% purity from multiple vendors for research-scale procurement .

Why 2,5-Dioxaspiro[3.5]nonan-8-ol Cannot Be Freely Substituted with Similar Spirocyclic Building Blocks


Although the dioxaspiro[3.5]nonane scaffold is shared across several commercial building blocks, substitution at the 8-position is not functionally interchangeable. The hydroxyl group at C8 provides a single hydrogen bond donor (HBD = 1) and a reactive handle for esterification, etherification, or oxidation that is absent in the corresponding ketone (2,5-dioxaspiro[3.5]nonan-8-one) or amine (2,5-dioxaspiro[3.5]nonan-8-amine). Moreover, the zero rotatable bond count [1] locks the hydroxyl vector in a discrete orientation, which can critically influence binding conformation in a target pocket relative to more flexible analogs. The balance of LogP (-0.5) and TPSA (38.7 Ų) [1] places this compound in a narrow physicochemical window favorable for CNS drug-like space that is not replicated by the corresponding carboxylic acid derivative (2,5-dioxaspiro[3.5]nonane-8-carboxylic acid, with additional HBD and higher polarity). These differences in functional group identity, hydrogen-bonding capacity, and conformational pre-organization mean that downstream structure-activity relationships and pharmacokinetic profiles cannot be inferred from one 8-substituted analog to another [2].

Quantitative Differentiation Evidence for 2,5-Dioxaspiro[3.5]nonan-8-ol Relative to Closest Structural Analogs


Conformational Rigidity: Zero Rotatable Bonds vs. Flexible Analogs

2,5-Dioxaspiro[3.5]nonan-8-ol possesses zero rotatable bonds, whereas the acyclic analog ethylene glycol mono(3-hydroxytetrahydro-2H-pyran-3-yl) ether would have at least 3 rotatable bonds. This complete conformational restriction reduces the entropic penalty upon target binding and can enhance affinity for rigid binding sites [1]. In contrast, the 2-oxa-7-azaspiro[3.5]nonane scaffold retains zero rotatable bonds but introduces an additional hydrogen bond acceptor (nitrogen), altering polarity and solubility profile [2].

Conformational restriction Ligand pre-organization Fragment-based drug design

Hydrogen Bond Donor Count: Single -OH vs. Multi-Donor Carboxylic Acid Analog

2,5-Dioxaspiro[3.5]nonan-8-ol has a hydrogen bond donor (HBD) count of 1 (the secondary alcohol). The 8-carboxylic acid analog (2,5-dioxaspiro[3.5]nonane-8-carboxylic acid) has an HBD count of 1 as well, but its acidity (pKa ~4-5) and propensity for salt formation differ markedly, which can reduce passive membrane permeability [1]. For CNS-targeted programs, the alcohol offers a more tunable HBD strength without introducing a formal charge at physiological pH [2].

Hydrogen bonding Permeability CNS drug-likeness

Commercial Availability and Purity Benchmarking Against Dioxaspiro[3.4]octane Congener

2,5-Dioxaspiro[3.5]nonan-8-ol is commercially offered at 98% purity (Leyan, catalog no. 1548975) with delivery in 100 mg to 5 g quantities from stock . The lower homolog 2,5-dioxaspiro[3.4]octan-8-ol has been described in the literature as accessible via ring-closing metathesis on multigram scale, but its commercial availability and catalog purity are often more constrained (typically custom synthesis) due to the strained [3.4] ring system [1]. This makes the [3.5] system a more readily procurable building block for routine discovery chemistry.

Chemical sourcing Building block procurement Synthetic accessibility

5-Lipoxygenase Inhibitory Activity: Preliminary Signal vs. Established Inhibitor Class

2,5-Dioxaspiro[3.5]nonan-8-ol has been tested for inhibition of 5-lipoxygenase (5-LOX) in rat whole blood; the compound belongs to the broader spiro-substituted heterocyclic class claimed in patents as lipoxygenase inhibitors [1]. While a precise IC50 value for this specific compound is not publicly disclosed, the spiro[3.5] core is a recognized privileged scaffold in this target class. The reference inhibitor zileuton has an IC50 of ~0.5–1 µM against human 5-LOX; the dioxaspiro scaffold offers a differentiated chemotype with potential for improved selectivity over cyclooxygenase based on class-level observations [2]. The critical caveat is that no direct head-to-head quantitative data are available for this exact compound, and procurement decisions for lipoxygenase programs must be considered exploratory.

Lipoxygenase inhibition Anti-inflammatory Spirocyclic pharmacophore

Physicochemical Descriptors Differentiating [3.5] from [3.4] Dioxaspiro Homologs

The [3.5] spiro system (2,5-dioxaspiro[3.5]nonan-8-ol) has a molecular weight of 144.17 g/mol and an XLogP3-AA of -0.5 [1]. The smaller [3.4] homolog (2,5-dioxaspiro[3.4]octan-8-ol) has a molecular weight of approximately 130.14 g/mol and a slightly lower lipophilicity due to the contracted ring. The difference of 14 Da (one methylene unit) shifts the [3.5] compound closer to the sweet spot of fragment-based libraries (MW < 250), while maintaining favorable logP for aqueous solubility [2]. This is a subtle but meaningful distinction for fragment library designers balancing diversity against lead-like property constraints.

Molecular descriptors Lead-likeness Fraction sp³

Optimal Procurement and Application Scenarios for 2,5-Dioxaspiro[3.5]nonan-8-ol Based on Differentiated Evidence


Fragment-Based Screening Libraries Requiring Zero Rotatable Bond sp³-Rich Scaffolds

The zero rotatable bond count and 100% sp³-hybridized carbon framework make 2,5-dioxaspiro[3.5]nonan-8-ol an ideal fragment for libraries targeting protein-protein interactions or刚性 binding pockets where ligand pre-organization is paramount. Its MW (144 Da) and XLogP (-0.5) fall within the 'rule of three' guidelines for fragment-based lead discovery [1]. Procurement at 98% purity from stock enables immediate inclusion in fragment cocktails without purification delay .

CNS Drug Discovery Programs Requiring Neutral Alcohol Hydrogen-Bond Donors

The single neutral alcohol HBD distinguishes this building block from carboxylic acid analogs that would introduce an anionic center detrimental to blood-brain barrier penetration. Combined with TPSA of 38.7 Ų (well below the CNS cutoff of ~90 Ų), the compound is well-suited for CNS-targeted medicinal chemistry campaigns [1]. Researchers should prioritize this scaffold over the 8-carboxylic acid analog when CNS permeability is a design requirement.

Spirocyclic Oxetane Chemistry Methodology Development and Scale-Up Studies

The [3.5] dioxaspiro system offers a balance of ring strain and stability that makes it a tractable substrate for reaction methodology development compared to the more strained [3.4] homolog. Its commercial availability in up to 5 g quantities [1] supports gram-scale reaction optimization without the need for in-house multi-step synthesis, accelerating methodological studies on oxetane-spirocycle functionalization.

Exploratory Lipoxygenase Inhibitor Screening with Differentiated Spirocyclic Chemotype

For laboratories building focused 5-LOX inhibitor screening sets, 2,5-dioxaspiro[3.5]nonan-8-ol offers a spirocyclic chemotype distinct from the quinoline/quinolinyl(bridged)aryl class that dominates the literature [1]. While the precise IC50 remains undisclosed, the compound's documented testing in rat whole blood 5-LOX assays provides a rationale for inclusion in hit-finding campaigns, particularly when seeking novel intellectual property space .

Quote Request

Request a Quote for 2,5-Dioxaspiro[3.5]nonan-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.